REACTION_SMILES
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[C:1]([c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1)#[N:9].[CH2:10]([CH:11]=[CH2:12])[N:13]=[C:14]=[O:15]>>[C:1]([c:2]1[c:3]([NH:4][C:14]([NH:13][CH2:10][CH:11]=[CH2:12])=[O:15])[cH:5][cH:6][cH:7][cH:8]1)#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN=C=O
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Name
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Type
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product
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Smiles
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C=CCNC(=O)Nc1ccccc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |